molecular formula C8H9NO2 B7797713 N-(2-Methoxy-phenyl)-formamide CAS No. 23896-88-0

N-(2-Methoxy-phenyl)-formamide

Cat. No. B7797713
CAS RN: 23896-88-0
M. Wt: 151.16 g/mol
InChI Key: HTFKHRVOHMLBQC-UHFFFAOYSA-N
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Patent
US07268255B2

Procedure details

The procedure of Example 4 was repeated using o-nitroanisole (4 mmol, 0.55 g) as starting material and vanadium(v) oxide (2.3 mg) instead of sodium molybdate dihydrate. After 2.5 h at 90-95° C. a yield of 24.8% of o-formoanisidide was obtained. o-Anisidine (62.8%) was found to be the main product.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[CH3:12][O:13]C1C(N)=CC=CC=1>[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]>[CH:12]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:2][CH3:1])=[O:13] |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
COC=1C=CC=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Three
Name
Quantity
2.3 mg
Type
catalyst
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.5 h at 90-95° C. a yield of 24.8% of o-formoanisidide was obtained
Duration
2.5 h

Outcomes

Product
Name
Type
Smiles
C(=O)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.